Enhanced Lipophilicity (XLogP3 = 2.6) for Improved Membrane Permeability vs. Unsubstituted 2-Mercaptobenzimidazole
The computed octanol-water partition coefficient (XLogP3) for 5-Benzyloxy-2-mercaptobenzimidazole is 2.6, representing a significant increase in lipophilicity compared to the unsubstituted 2-mercaptobenzimidazole parent (XLogP3 = 1.3) [1][2]. This 1.3-unit increase corresponds to a theoretical ~20-fold higher partition into lipid bilayers, which is a critical determinant for passive membrane permeability in cellular assays and in vivo bioavailability [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2-Mercaptobenzimidazole (XLogP3 = 1.3) |
| Quantified Difference | Δ = +1.3 log units (~20-fold increase in partition coefficient) |
| Conditions | Computational prediction (XLogP3 algorithm, PubChem) |
Why This Matters
Procurement of this compound is justified when a more lipophilic benzimidazole scaffold is required to enhance membrane permeability in cell-based assays or to improve pharmacokinetic properties in early-stage drug discovery.
- [1] PubChem. (2026). Compound Summary for CID 10515238, 5-Benzyloxy-2-mercaptobenzimidazole. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 7021521, 2-Mercaptobenzimidazole. National Center for Biotechnology Information. View Source
